molecular formula C11H16N4O3 B7414322 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea

1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea

Cat. No.: B7414322
M. Wt: 252.27 g/mol
InChI Key: YUYLBDGPYFCYKU-UHFFFAOYSA-N
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Description

1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 5-position and a urea linkage connecting to an oxolane (tetrahydrofuran) ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Urea Formation: The urea linkage is formed by reacting the methoxypyrimidine derivative with an isocyanate compound.

    Oxolane Attachment: The final step involves the nucleophilic substitution reaction between the urea derivative and an oxolane derivative, such as oxolane-2-carboxylic acid, under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxolane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with various substituents replacing the methoxy group or attached to the oxolane ring.

Scientific Research Applications

1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-yl)urea: Lacks the methylene bridge, resulting in different chemical properties.

    1-(5-Methoxypyrimidin-4-yl)-3-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran ring instead of an oxolane ring.

    1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-3-ylmethyl)urea: The oxolane ring is attached at a different position.

Uniqueness

1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-17-9-6-12-7-14-10(9)15-11(16)13-5-8-3-2-4-18-8/h6-8H,2-5H2,1H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYLBDGPYFCYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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